molecular formula C21H20N4O2S B11233940 3-(5-(allylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

3-(5-(allylthio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B11233940
M. Wt: 392.5 g/mol
InChI Key: QNHVHSAXWRDRCV-UHFFFAOYSA-N
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Description

3-[4-(2,5-DIMETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a triazole ring fused with an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-DIMETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with prop-2-en-1-ylsulfanyl compounds under aldol condensation conditions . This is followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-DIMETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or sulfonated products, as well as alcohols and carboxylic acids .

Mechanism of Action

The mechanism of action of 3-[4-(2,5-DIMETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,5-DIMETHOXYPHENYL)-5-(PROP-2-EN-1-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is unique due to its combination of the triazole and indole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-1H-indole

InChI

InChI=1S/C21H20N4O2S/c1-4-11-28-21-24-23-20(16-13-22-17-8-6-5-7-15(16)17)25(21)18-12-14(26-2)9-10-19(18)27-3/h4-10,12-13,22H,1,11H2,2-3H3

InChI Key

QNHVHSAXWRDRCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC=C)C3=CNC4=CC=CC=C43

Origin of Product

United States

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